4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine
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Overview
Description
The compound “4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine” is a complex organic molecule that contains several functional groups, including a chloromethyl group, an oxadiazole ring, and a methoxypyrimidine moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, which is a heterocyclic ring containing two nitrogen atoms and one oxygen atom, would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chloromethyl group could make the compound more reactive, while the oxadiazole ring could contribute to its stability .Scientific Research Applications
Molecular Structure and Drug Development
A study focused on a molecule structurally similar to 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine, highlighting its potential as a receptor agonist for antihypertensive activity. The research employed DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR to investigate its molecular structure and pharmaceutical relevance, particularly in the treatment of hypertension. This work underscores the compound's utility in drug development processes, providing insights into its chemical behavior and interaction with biological targets (S. Aayisha et al., 2019).
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis of novel pyrido and thieno pyrimidines demonstrates the application of chloromethyl-oxadiazole derivatives in creating new chemical entities with potential biological activities. These studies involve complex synthetic pathways leading to the formation of compounds that may serve as building blocks for further medicinal chemistry research, illustrating the compound's role in the discovery of new therapeutic agents (E. A. Bakhite et al., 2005).
Antimicrobial and Antifungal Agents
Another application is in the development of antimicrobial and antifungal agents, where derivatives of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine have been explored for their biological activities. Compounds synthesized from this chemical framework have shown varying degrees of efficacy against microbial and fungal strains, offering a promising avenue for new drug development in combating infectious diseases (K. Kapadiya et al., 2020).
Non-Covalent Interaction Studies
The exploration of non-covalent interactions in compounds featuring the chloromethyl-oxadiazole moiety has provided valuable insights into the structural aspects that govern molecular recognition and binding. These studies contribute to the understanding of how such molecules might interact with biological macromolecules, impacting drug design and material science applications (Yu Zhang et al., 2018).
Herbicidal Activity
Additionally, compounds derived from 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine have been investigated for their herbicidal activity, indicating the compound's utility in the development of agricultural chemicals. These studies highlight the potential for designing more efficient and environmentally friendly herbicides based on novel chemical scaffolds (H. Tajik et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-3-(6-methoxypyrimidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-14-6-2-5(10-4-11-6)8-12-7(3-9)15-13-8/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUJXLPFNFKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine |
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